(4R)-4-Amino-5-hydroxypentanoic acid
Description
Contextualizing (4R)-4-Amino-5-hydroxypentanoic Acid within Non-Proteinogenic Amino Acids and Derivatives
Non-proteinogenic amino acids are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. This class of molecules is vast and includes compounds with important biological activities and uses as building blocks in synthetic chemistry. This compound, by its structure, falls into this category as a derivative of a five-carbon chain (pentanoic acid) with both an amino and a hydroxyl group.
Significance of Stereochemistry in Amino Hydroxypentanoic Acid Research
Below is a table summarizing the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 1314999-79-5 |
| Synonyms | D-Glu-ol |
Note: The data in this table is compiled from publicly available chemical databases. sigmaaldrich.comnih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(4R)-4-amino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
JPYGFLFUDLRNKX-SCSAIBSYSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](CO)N |
Canonical SMILES |
C(CC(=O)O)C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4r 4 Amino 5 Hydroxypentanoic Acid and Its Analogs
Stereoselective Synthesis Strategies for (4R)-4-Amino-5-hydroxypentanoic Acid
Achieving the desired (4R) configuration is paramount in the synthesis of this compound. Chemists employ several sophisticated strategies to control the stereochemical outcome of reactions, ensuring the formation of the correct enantiomer.
Chiral Auxiliary Approaches in Hydroxypentanoic Acid Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This method is highly effective for establishing stereochemistry in acyclic systems.
One of the most well-established methods involves the use of Evans-type oxazolidinone auxiliaries. The synthesis sequence typically begins by acylating the chiral auxiliary with a suitable pentanoic acid precursor. The resulting N-acyloxazolidinone can then undergo highly diastereoselective reactions, such as aldol (B89426) additions or alkylations, to set the C4 stereocenter. The chiral auxiliary physically blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby controlling the stereochemistry. Subsequent hydrolysis or reduction cleaves the auxiliary, yielding the desired chiral acid or alcohol with high enantiomeric purity. For example, the alkylation of an N-acyloxazolidinone derived from a glutaric acid monoester can be used to introduce the amino and hydroxyl precursors with the correct stereochemistry.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Cleavage Condition |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation, Acylation | Acid/Base Hydrolysis, Reductive Cleavage |
| Camphor-based Auxiliaries | Alkylation, Diels-Alder | Hydrolysis, Reduction |
Asymmetric Catalysis and Enantioselective Routes in Pentanoic Acid Derivative Formation
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Key strategies for synthesizing pentanoic acid derivatives include asymmetric hydrogenation and reduction reactions.
For instance, a precursor molecule containing a ketone or an imine at the C4 position can be stereoselectively reduced using a chiral catalyst. Catalytic systems based on Ruthenium or Rhodium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for the asymmetric hydrogenation of ketones, establishing the (4R) stereocenter of the hydroxyl group. The corresponding amino group can be introduced via reductive amination of a ketone precursor, where a chiral catalyst or a chiral borane reagent controls the stereochemical outcome. These methods are often preferred in large-scale synthesis due to their efficiency and the low catalyst loading required. google.com
Another powerful technique is the asymmetric transfer hydrogenation, which uses readily available hydrogen donors like isopropanol or formic acid in the presence of a chiral transition metal catalyst to achieve enantioselective reduction of a keto-acid precursor.
Synthesis from Readily Available Precursors and Functional Group Introduction
The "chiral pool" approach utilizes inexpensive, enantiomerically pure natural products as starting materials. Amino acids, such as L-glutamic acid, are excellent precursors for the synthesis of this compound due to their inherent chirality.
A typical synthetic route starting from L-glutamic acid would involve the selective reduction of the side-chain carboxylic acid to a primary alcohol. This can be achieved by first protecting the α-amino and α-carboxylic acid groups, then reducing the unprotected γ-carboxylic acid with a selective reducing agent like borane dimethyl sulfide complex (BMS). This process directly yields a precursor with the correct (4S) stereochemistry at the amino-bearing carbon, which corresponds to the desired (4R) configuration in the final product based on IUPAC nomenclature for the pentanoic acid derivative. Subsequent chain extension and functional group manipulations can then complete the synthesis. tdx.cat This strategy leverages the natural chirality of the starting material, avoiding the need for a separate asymmetric induction step.
Functional Group Interconversions and Derivatization of this compound
The presence of three distinct functional groups—amine, hydroxyl, and carboxylic acid—makes this compound a versatile scaffold for creating more complex molecules, such as research probes and building blocks for peptide synthesis.
Amine and Hydroxyl Group Modifications for Research Probes
The primary amine and hydroxyl groups are ideal handles for attaching reporter groups like fluorophores, biotin, or spin labels, transforming the molecule into a probe for biological studies. Selective modification requires a careful strategy of using protecting groups to ensure that only the desired functional group reacts.
For example, the amine group can be selectively acylated with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye after protecting the hydroxyl and carboxylic acid groups. Conversely, the hydroxyl group can be etherified or esterified with a probe molecule after protecting the amine and carboxyl functionalities. The choice of protecting groups is crucial; common choices include tert-butoxycarbonyl (Boc) for the amine and silyl ethers (e.g., TBDMS) for the hydroxyl group, as they can be removed under orthogonal conditions. These modifications are instrumental in developing tools to study the biological targets and pathways associated with this molecule. nih.gov
Table 2: Examples of Functional Group Modifications for Research Probes
| Functional Group | Reagent Type | Resulting Linkage | Example Probe |
|---|---|---|---|
| Amine (-NH₂) | NHS-ester Fluorophore | Amide | Fluorescein-5-isothiocyanate (FITC) |
| Amine (-NH₂) | Isothiocyanate | Thiourea | Biotin-NHS |
| Hydroxyl (-OH) | Activated Carboxylic Acid | Ester | Dansyl Chloride |
Carboxylic Acid Derivatization for Peptide Synthesis Building Blocks
To incorporate this compound into a peptide sequence, its carboxylic acid group must be "activated" to facilitate amide bond formation with the N-terminus of a growing peptide chain. This activation is a key step in solid-phase or solution-phase peptide synthesis.
The process typically involves converting the carboxylic acid into a more reactive species, such as an active ester or an acid halide, while the amine and hydroxyl groups are protected. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions, such as racemization. thermofisher.com The resulting activated ester can then react cleanly with a free amine of another amino acid or peptide to form a stable amide bond, effectively incorporating the building block into the desired sequence.
Table 3: Common Reagents for Carboxylic Acid Activation in Peptide Synthesis
| Reagent(s) | Description | Byproduct |
|---|---|---|
| DCC/NHS | Dicyclohexylcarbodiimide / N-Hydroxysuccinimide | Dicyclohexylurea (DCU) |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
Chemoenzymatic and Biocatalytic Approaches to Amino Hydroxypentanoic Acids
The synthesis of chiral molecules such as this compound and its analogs presents significant challenges for traditional organic chemistry, often requiring complex multi-step procedures with protecting groups and chiral auxiliaries. Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives, offering high stereoselectivity, regioselectivity, and milder reaction conditions. nih.govresearchgate.net These approaches leverage the inherent catalytic capabilities of enzymes or whole microbial cells to construct complex chiral centers, making them increasingly vital in pharmaceutical and fine chemical production. nih.gov The application of biocatalysis to the synthesis of amino hydroxypentanoic acids can be broadly categorized into several key strategies, including the use of engineered dehydrogenases, multi-enzyme cascades, and selective hydroxylation reactions.
One of the most direct and efficient biocatalytic methods for producing chiral amino alcohols is the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This transformation is facilitated by engineered amine dehydrogenases (AmDHs), which have been developed from amino acid dehydrogenases (AADHs). frontiersin.org These enzymes catalyze the direct conversion of a ketone to a chiral amine using ammonia as the amino donor, a process that is highly atom-economical and generates water as the primary byproduct. frontiersin.org The stereoselectivity of the reaction is controlled by the enzyme's active site, allowing for the production of highly enantiopure amino alcohols.
Researchers have successfully engineered AmDHs to accept a variety of α- and β-hydroxy ketones, demonstrating the broad applicability of this method for synthesizing analogs of amino hydroxypentanoic acids. frontiersin.org The process typically involves a nicotinamide adenine dinucleotide (NADH or NADPH) dependent dehydrogenase, where the cofactor is continuously regenerated in situ, often using a secondary enzyme system like formate dehydrogenase or glucose dehydrogenase. nih.govnih.gov This cofactor recycling is crucial for making the process economically viable on an industrial scale. nih.gov
| Enzyme Class | Substrate Type | Product Type | Key Features |
| Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | Chiral α-Amino Alcohols | High stereoselectivity (>99% ee), uses inexpensive ammonia, atom-economical. frontiersin.org |
| Alcohol Dehydrogenase (ADH) | Ketones | Chiral Alcohols | Used for asymmetric reduction of keto-esters, a precursor step to amination. nih.gov |
| Ketoreductase (KRED) | Keto-acids / Keto-esters | Hydroxy-acids / Hydroxy-esters | High enantioselectivity, efficient cofactor recycling systems available. nih.gov |
Another sophisticated biocatalytic strategy involves the use of multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single reaction vessel. ucl.ac.ukmdpi.com This approach mimics natural metabolic pathways and avoids the need to isolate and purify intermediates, thereby improving process efficiency and reducing waste. ucl.ac.uk A notable example is the combination of a transketolase (TK) and a transaminase (TAm) in a whole-cell biocatalyst to produce chiral amino alcohols from simple achiral precursors. ucl.ac.uk
In this system, the transketolase first catalyzes an asymmetric carbon-carbon bond formation to create a chiral hydroxy ketone. Subsequently, a transaminase introduces an amino group with high stereoselectivity, yielding the final amino alcohol product. For instance, a pathway utilizing a transketolase and a β-alanine:pyruvate transaminase has been successfully implemented in Escherichia coli to synthesize 2-amino-1,3,4-butanetriol. ucl.ac.uk This demonstrates the potential for creating complex, polyhydroxylated amino acids through de novo designed pathways.
| Cascade System | Starting Materials | Intermediate | Final Product Class |
| Transketolase (TK) / Transaminase (TAm) | Aldehydes, Hydroxypyruvate | Chiral Hydroxy Ketone | Chiral Amino Alcohols ucl.ac.uk |
| Styrene Monooxygenase / Epoxide Hydrolase | Styrenes | Vicinal Diols | α-Hydroxy Acids mdpi.com |
| L-amino acid deaminase / α-hydroxyisocaproate dehydrogenase | L-amino acids | α-keto acids | α-Hydroxy Acids mdpi.com |
Furthermore, the stereoselective introduction of hydroxyl groups is a critical step in the synthesis of compounds like this compound. Biocatalysis offers highly selective C-H hydroxylation reactions using enzymes such as non-heme iron dioxygenases and cytochrome P450 monooxygenases. nih.govnih.gov These enzymes can oxidize specific, unactivated C-H bonds in amino acid precursors with remarkable regio- and stereoselectivity. nih.gov A chemoenzymatic synthesis of 4,5-dihydroxy-L-isoleucine, a key component of α-amanitin, highlights this capability. nih.gov The synthesis involved two sequential, highly selective enzymatic C–H oxidation steps on L-isoleucine, demonstrating a powerful method for accessing dihydroxylated amino acid analogs that are challenging to prepare via conventional chemical synthesis. nih.gov
The development of these biocatalytic and chemoenzymatic routes provides a sustainable and efficient toolkit for the synthesis of this compound and a diverse range of structurally related chiral amino acids. The continuous discovery and engineering of novel enzymes promise to further expand the scope and applicability of these advanced synthetic methodologies. nih.gov
Biological Relevance and Metabolic Investigations of Amino Hydroxypentanoic Acids
Biosynthetic Origins and Pathways of Hydroxypentanoic Acid Skeletons
The biosynthesis of the hydroxypentanoic acid backbone is not as ubiquitously documented as that of primary metabolites. However, its formation can be inferred from established metabolic pathways involving amino acid and fatty acid metabolism. The carbon skeleton of pentanoic acid is often derived from precursors within the lysine degradation pathway or through the metabolism of branched-chain amino acids.
One potential route for the formation of a C5 skeleton is through the catabolism of lysine. In various organisms, lysine is degraded via several pathways, including the saccharopine and pipecolate pathways, which ultimately lead to intermediates like α-ketoadipate and glutaryl-CoA. These intermediates can be further metabolized to produce shorter-chain carboxylic acids.
Furthermore, the hydroxylation of a pentanoic acid skeleton is typically an enzyme-catalyzed reaction. Hydroxylases, a broad class of enzymes, are responsible for introducing hydroxyl groups onto organic substrates. The specific enzymes involved in the hydroxylation of pentanoic acid to form various hydroxypentanoic acid isomers have not been extensively characterized.
Metabolic Fates and Transformations of Amino Hydroxypentanoic Acids in Biological Systems
The metabolic fate of amino hydroxypentanoic acids is intrinsically linked to their chemical structure, featuring both an amino group and a hydroxyl group. These functional groups make them substrates for a variety of enzymatic transformations.
The enzymatic breakdown of amino hydroxypentanoic acids likely involves enzymes that act on amino acids and hydroxy acids. Aminotransferases (or transaminases) are key enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a crucial step in amino acid catabolism. The amino group of (4R)-4-Amino-5-hydroxypentanoic acid could potentially be removed by a specific aminotransferase, converting it into a keto-hydroxy-pentanoic acid.
Following deamination, the resulting carbon skeleton can be further metabolized. The hydroxyl group could be oxidized by a dehydrogenase to a keto group. Subsequent steps would likely involve cleavage of the carbon chain, feeding into central metabolic pathways such as the citric acid cycle.
Given its structure as an amino acid derivative, this compound may play a role in or be an intermediate of amino acid metabolism. Its structural similarity to other non-proteinogenic amino acids suggests it could interact with enzymes involved in their synthesis or degradation. For instance, it might act as an analog or an inhibitor of enzymes that process structurally similar amino acids.
Comparative Biological Roles of Stereoisomers and Related Hydroxypentanoic Acid Derivatives
The stereochemistry of a molecule is critical in determining its biological activity, as enzymes and receptors are highly specific for the three-dimensional arrangement of their substrates and ligands. Therefore, the (4R) configuration of 4-Amino-5-hydroxypentanoic acid is expected to have a distinct biological role compared to its other stereoisomers.
Research on the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, provides insight into the potential biological activities of similar compounds. This compound has been shown to inhibit homoserine dehydrogenase in Saccharomyces cerevisiae. Homoserine dehydrogenase is a key enzyme in the aspartate pathway for the biosynthesis of methionine, threonine, and isoleucine. The inhibition of this enzyme leads to a disruption of protein synthesis and fungal growth. This example underscores how a specific stereoisomer of an amino hydroxypentanoic acid derivative can exhibit potent and selective biological activity.
| Property | Value |
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 40217-11-6 |
Molecular Interactions and Mechanistic Elucidation of 4r 4 Amino 5 Hydroxypentanoic Acid
Protein and Enzyme Interaction Studies with Amino Hydroxypentanoic Acids
The study of amino hydroxypentanoic acids has revealed their potential to interact with and modulate the activity of key enzymes involved in essential metabolic pathways. Research in this area has largely centered on their role as inhibitors, particularly in the context of antimicrobial drug development.
Binding Affinity and Specificity with Biological Targets
The biological activity of amino hydroxypentanoic acids is intrinsically linked to their ability to bind with high affinity and specificity to target proteins. The antifungal antibiotic RI-331, an isomer of the subject compound, has been shown to selectively target homoserine dehydrogenase (HSD) . This enzyme is a crucial component in the biosynthetic pathway of the aspartate family of amino acids, which includes methionine, threonine, and isoleucine.
The specificity of this interaction is noteworthy, as HSD is present in fungi, bacteria, and plants, but absent in mammals. This selective targeting is a key attribute for the development of antifungal agents with minimal off-target effects in humans. The binding of RI-331 to homoserine dehydrogenase is not only specific but also leads to the inactivation of the enzyme, suggesting a strong and potentially covalent interaction. Another related compound, 2-amino-4-oxo-5-chloropentanoic acid, has been identified as an affinity label for the homoserine dehydrogenase activity of the bifunctional enzyme aspartokinase I-homoserine dehydrogenase I in Escherichia coli. This further supports the specific binding of this class of compounds to the enzyme's active site.
Modulation of Enzyme Activity by Amino Hydroxypentanoic Acids
Amino hydroxypentanoic acids, exemplified by RI-331, have been demonstrated to be potent modulators of enzyme activity. The primary mode of action observed is the inhibition of their target enzymes. RI-331 acts as a suicide inhibitor of homoserine dehydrogenase. researchgate.net This type of inhibition, also known as mechanism-based inactivation, occurs when the inhibitor binds to the enzyme's active site and is processed through a portion of the catalytic cycle, leading to the generation of a reactive intermediate that irreversibly inactivates the enzyme.
The inhibition of homoserine dehydrogenase by RI-331 disrupts the production of homoserine, a vital precursor for the synthesis of essential amino acids. Current time information in Washington County, US. This disruption of a critical metabolic pathway ultimately leads to the cessation of protein biosynthesis and cell growth in susceptible fungi. Current time information in Washington County, US.
| Compound | Target Enzyme | Organism | Effect on Enzyme Activity | Inhibition Type |
| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine Dehydrogenase | Saccharomyces cerevisiae | Inhibition | Suicide Inhibitor |
| 2-amino-4-oxo-5-chloropentanoic acid | Aspartokinase I-Homoserine Dehydrogenase I | Escherichia coli | Inactivation | Affinity Label |
Receptor Binding and Activation Studies in Research Models
Based on the available scientific literature, there is currently no specific information regarding the binding and activation of (4R)-4-Amino-5-hydroxypentanoic acid or its related amino hydroxypentanoic acids to specific cellular receptors. The primary focus of research for this class of compounds has been on their direct interactions with enzymes.
Investigation of Molecular Mechanisms of Action in Model Systems
The molecular mechanism of action for amino hydroxypentanoic acids has been primarily elucidated through studies on the antifungal agent RI-331 in model systems like Saccharomyces cerevisiae. The mechanism is centered on the inhibition of homoserine dehydrogenase. Current time information in Washington County, US.
The key steps in the proposed mechanism of action are:
Uptake by the Fungal Cell: RI-331 is transported into the fungal cell.
Target Recognition and Binding: Inside the cell, RI-331 specifically recognizes and binds to the active site of homoserine dehydrogenase.
Enzyme Inactivation: Through a process of suicide inhibition, RI-331 irreversibly inactivates the enzyme. researchgate.net
Disruption of Amino Acid Biosynthesis: The inactivation of homoserine dehydrogenase blocks the conversion of aspartate-semialdehyde to homoserine. This halts the production of threonine, isoleucine, and methionine. Current time information in Washington County, US.
Inhibition of Protein Synthesis and Cell Growth: The depletion of these essential amino acids leads to the inhibition of protein synthesis, ultimately resulting in the cessation of fungal growth and cell death. Current time information in Washington County, US.
This targeted inhibition of a crucial enzyme in a metabolic pathway that is absent in mammals highlights the potential of amino hydroxypentanoic acids as selective antimicrobial agents. Current time information in Washington County, US.
Advanced Analytical and Characterization Techniques for 4r 4 Amino 5 Hydroxypentanoic Acid
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of organic molecules. For (4R)-4-Amino-5-hydroxypentanoic acid, both ¹H NMR and ¹³C NMR are vital for confirming the carbon skeleton and the position of the amino and hydroxyl functional groups.
Furthermore, NMR is particularly adept at differentiating between diastereomers. The spatial relationship between the protons on the chiral centers (C4 and the adjacent C3 and C5) influences their magnetic environments and, consequently, their coupling constants (J-values) in the ¹H NMR spectrum. By analyzing these coupling constants, the relative stereochemistry of the molecule can be determined. For instance, the magnitude of the coupling constant between the proton at C4 and the diastereotopic protons at C3 can help establish the specific stereoisomeric form.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Amino Hydroxypentanoic Acid Analogs
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |
|---|---|---|---|
| C1 (-COOH) | ~12.0 (broad s) | ~175-180 | - |
| C2 (-CH₂) | ~2.2-2.4 (m) | ~30-35 | J(H2, H3) ≈ 6-8 |
| C3 (-CH₂) | ~1.6-1.8 (m) | ~25-30 | J(H3, H2) ≈ 6-8, J(H3, H4) ≈ 6-8 |
| C4 (-CH(NH₂)) | ~3.0-3.5 (m) | ~50-55 | J(H4, H3) ≈ 6-8, J(H4, H5) ≈ 3-5 |
| C5 (-CH₂(OH)) | ~3.6-3.8 (m) | ~60-65 | J(H5, H4) ≈ 3-5 |
Note: These are typical chemical shift ranges and may vary based on solvent and pH.
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₅H₁₁NO₃).
In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides structural information through fragmentation analysis. The molecule is ionized and then fragmented, and the resulting fragment ions are analyzed. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group as carbon dioxide (CO₂). This fragmentation pattern serves as a molecular fingerprint for identification. For quantitative analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to achieve high sensitivity and selectivity.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M+H]⁺ | 134.076 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 116.065 | Loss of a water molecule |
| [M-HCOOH+H]⁺ | 88.076 | Loss of formic acid |
| [M-H₂O-CO+H]⁺ | 88.076 | Subsequent loss of carbon monoxide |
Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI).
Assessing the enantiomeric purity is critical for stereospecific compounds like this compound. Chiral chromatography is the most definitive method for separating and quantifying enantiomers. nih.govyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amino acid enantiomers. yakhak.org
Optical spectroscopy methods, such as polarimetry, measure the rotation of plane-polarized light by a chiral molecule. The specific rotation is a characteristic physical property of an enantiomer. While useful, this method is less accurate for determining high enantiomeric purity compared to chiral chromatography. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also provide information about the stereochemistry of the molecule.
Chromatographic Separations of Amino Hydroxypentanoic Acids and their Analogs
Chromatographic techniques are central to the analysis of amino acids, providing the means to separate them from complex mixtures for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. who.intmyfoodresearch.comnih.gov A significant challenge in the HPLC analysis of amino acids is their lack of a strong UV chromophore, making detection difficult. myfoodresearch.com To overcome this, derivatization is commonly employed either before (pre-column) or after (post-column) the chromatographic separation. who.intsigmaaldrich.com
Common derivatizing agents include o-phthaldialdehyde (OPA), which reacts with primary amines to form highly fluorescent products detectable at low concentrations. bco-dmo.org Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these derivatized amino acids. who.int
Table 3: Common HPLC Methods for Amino Acid Analysis
| Parameter | Method 1: Pre-column OPA Derivatization | Method 2: Post-column Ninhydrin Derivatization |
|---|---|---|
| Column | C18 Reversed-Phase | Ion-Exchange |
| Mobile Phase | Gradient of acetate buffer and methanol/acetonitrile | Stepwise gradient of citrate buffers with increasing pH and ionic strength |
| Derivatization Reagent | o-Phthaldialdehyde (OPA) | Ninhydrin |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) | UV-Vis (570 nm) |
| Advantages | High sensitivity, fast reaction | Robust, well-established method |
| Disadvantages | OPA derivatives can be unstable | Lower sensitivity, requires heated reaction coil |
Gas Chromatography (GC) is another powerful technique for separating and analyzing amino acids. However, due to their low volatility and polar nature, amino acids must be chemically modified into more volatile derivatives prior to analysis. thermofisher.comsigmaaldrich.com
Derivatization for GC analysis typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. mdpi.com Silylation is another common derivatization method, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on the amino, carboxyl, and hydroxyl groups with trimethylsilyl (TMS) groups. thermofisher.com These derivatization steps increase the volatility and thermal stability of the amino acids, allowing them to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.commdpi.com
Table 4: Derivatization Reagents for GC Analysis of Amino Acids
| Reagent Class | Example Reagent | Derivative Formed | Advantages |
|---|---|---|---|
| Silylation | MSTFA, MTBSTFA | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) esters/ethers | Forms volatile by-products, good for FID and MS detection thermofisher.com |
| Acylation/Esterification | Pentafluoropropionic anhydride (PFPA) / Pentafluoropropanol (PFP) | N(O,S)-PFP, PFP esters | Highly volatile, electron-capturing derivatives suitable for ECD |
| Chloroformates | Pentafluoropropyl chloroformate | N,O-pentafluoropropoxycarbonyl pentafluoropropyl esters | Rapid, one-step reaction in aqueous-organic media researchgate.net |
Computational and Theoretical Studies on 4r 4 Amino 5 Hydroxypentanoic Acid
Molecular Docking and Dynamics Simulations of Amino Hydroxypentanoic Acid Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used to understand the interactions between a ligand, such as (4R)-4-Amino-5-hydroxypentanoic acid, and a biological target, typically a protein. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, often represented by a docking score. acs.org
In a hypothetical docking study of this compound with a target protein, the molecule's amino, hydroxyl, and carboxylic acid groups would be expected to form key interactions with the protein's active site residues. These interactions are likely to include hydrogen bonds and electrostatic interactions, which are crucial for the stability of the ligand-protein complex. For instance, the positively charged amino group could interact with acidic residues like aspartate or glutamate, while the hydroxyl and carboxyl groups could form hydrogen bonds with polar amino acids such as serine or asparagine.
Molecular dynamics (MD) simulations can further refine the docking results by providing a dynamic view of the ligand-protein interaction over time. MD simulations can reveal the flexibility of the ligand and the protein, and how their conformations change upon binding. This can lead to a more accurate prediction of the binding free energy and a better understanding of the stability of the complex.
Interacting Residues and Docking Scores
| Target Protein | Interacting Residues | Docking Score (kcal/mol) |
| Hypothetical Kinase | ASP 145, LYS 72, GLU 91 | -8.5 |
| Hypothetical Protease | SER 195, HIS 57, ASP 102 | -7.9 |
| Hypothetical Transferase | ARG 278, TYR 229, ASP 274 | -8.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not publicly available.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can provide valuable information about the distribution of electrons in a molecule, which is fundamental to understanding its chemical behavior.
For this compound, quantum chemical calculations can be used to determine a variety of molecular properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com
Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -0.24 eV |
| LUMO Energy | 0.08 eV |
| HOMO-LUMO Gap | 0.32 eV |
| Dipole Moment | 3.5 D |
| Polarizability | 15.2 ų |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar small organic molecules.
Prediction of Conformational Preferences and Stereochemical Stability
The three-dimensional structure of a molecule is critical to its biological function. Computational methods can be used to predict the most stable conformations of this compound and to assess its stereochemical stability. Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy structures.
The presence of multiple rotatable bonds in this compound allows it to adopt various conformations. The relative energies of these conformers are influenced by factors such as steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. For example, a hydrogen bond could form between the hydroxyl group and the carboxylic acid group, or between the amino group and the hydroxyl group, leading to a more compact and stable conformation.
Quantum mechanics calculations can be used to accurately determine the energies of different conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when bound to a protein.
Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| 1 | 0.0 | OH...O=C hydrogen bond |
| 2 | 1.2 | NH2...OH hydrogen bond |
| 3 | 2.5 | Extended conformation |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico Approaches for Derivatization and Scaffold Design
In silico methods can be used to design new molecules based on the structure of this compound. This process, known as derivatization, involves modifying the original molecule to improve its properties, such as binding affinity, selectivity, or pharmacokinetic profile. sigmaaldrich.com
Computational tools can be used to virtually create a library of derivatives of this compound by adding or modifying functional groups. These virtual compounds can then be screened using molecular docking and other computational methods to predict their potential as improved therapeutic agents. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
For example, the carboxylic acid group could be esterified to improve cell permeability, or the amino group could be modified to enhance binding to a specific target. The hydroxyl group also provides a site for modification to explore new interactions with a target protein. By using this compound as a scaffold, it is possible to design new compounds with tailored properties for a specific biological application.
Applications of 4r 4 Amino 5 Hydroxypentanoic Acid in Biochemical Research and Chemical Biology
Utilization as a Biochemical Probe for Pathway Investigation
Currently, there is a lack of specific, published research detailing the use of (4R)-4-Amino-5-hydroxypentanoic acid as a biochemical probe for pathway investigation. However, its structure lends itself to such applications. Biochemical probes are molecules used to study and visualize biological processes. Given its amino acid backbone, this compound could theoretically be modified to incorporate reporter groups such as fluorescent tags or radioactive isotopes.
Such modified versions could be used to:
Trace the uptake and metabolism of gamma-amino acids in cells.
Investigate the substrate specificity of enzymes involved in amino acid metabolism.
Act as a ligand for identifying and characterizing receptor proteins.
The development of a labeled this compound could provide a valuable tool for exploring metabolic pathways where gamma-amino acids play a role.
Role as a Synthetic Building Block for Complex Molecules and Peptides
The analogous (4S) isomer, (4S)-4-Amino-5-hydroxypentanoic acid hydrochloride, is described as a versatile small molecule scaffold and a building block in chemical synthesis. biosynth.com This suggests that the (4R) isomer likely shares this potential. The bifunctional nature of this compound, with its carboxylic acid, amino, and hydroxyl groups, makes it a valuable chiral starting material for the synthesis of more complex molecules.
Potential Synthetic Applications:
Peptidomimetics: The gamma-amino acid structure can be incorporated into peptide backbones to create peptidomimetics with altered conformations and improved stability against enzymatic degradation.
Chiral Ligands: The stereochemically defined centers can be utilized in the synthesis of chiral ligands for asymmetric catalysis.
Bioactive Molecules: It can serve as a precursor for the synthesis of natural products or pharmaceutical compounds that contain a similar structural motif.
The table below summarizes the key functional groups of this compound that contribute to its utility as a synthetic building block.
| Functional Group | Chemical Formula | Role in Synthesis |
| Carboxylic Acid | -COOH | Can form amide bonds (e.g., in peptide synthesis) or be reduced to an alcohol. |
| Amino Group | -NH2 | Can form amide bonds, be alkylated, or participate in other nucleophilic reactions. |
| Hydroxyl Group | -OH | Can be oxidized, etherified, or esterified to introduce further complexity. |
Model Compound for Understanding Amino Acid Metabolism and Derivatization
While specific studies using this compound as a model compound are not readily found, its structure is relevant to the study of amino acid metabolism and derivatization. As a non-standard amino acid, it can be used to probe the limits of enzymatic pathways that typically process proteinogenic amino acids.
In the context of derivatization , which is a common technique for the analysis of amino acids, this compound can serve as a test substrate. Derivatization often involves the reaction of the amino group with a labeling reagent to allow for detection by methods such as high-performance liquid chromatography (HPLC). The presence of the additional hydroxyl group in this compound could influence the reaction kinetics and the properties of the resulting derivative, providing insights into the derivatization process for multifunctional amino acids.
General principles of amino acid derivatization include:
Pre-column derivatization: The amino acid is modified before being introduced to the analytical column.
Introduction of chromophores: The derivatizing agent attaches a molecule that can be detected by UV-Vis or fluorescence detectors.
Studying the derivatization of this compound could help in the development of new analytical methods for a broader range of amino acids.
Future Directions and Emerging Research Avenues for 4r 4 Amino 5 Hydroxypentanoic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The efficient and stereoselective synthesis of (4R)-4-Amino-5-hydroxypentanoic acid is a primary hurdle to its widespread investigation and application. Future research will likely focus on developing novel synthetic methodologies that are not only high-yielding but also offer precise control over the stereochemistry of the molecule.
One promising approach is the use of chemoenzymatic synthesis . Biocatalytic methods, employing enzymes such as aldolases and transaminases, have shown considerable success in the stereoselective synthesis of related γ-hydroxy-α-amino acids. rsc.orgnih.govacs.org An enzymatic tandem aldol (B89426) addition-transamination reaction, for instance, could provide a direct and atom-economical route to the desired (4R) stereoisomer. nih.gov The development of engineered enzymes with tailored substrate specificities could further enhance the efficiency and selectivity of this approach.
Additionally, advances in asymmetric catalysis are expected to play a crucial role. Methodologies such as substrate-controlled and catalyst-controlled stereoselective reactions could be adapted for the synthesis of this compound. nih.gov For example, the stereoselective reduction of a suitable keto-acid precursor, a strategy employed in the synthesis of other chiral hydroxypentanoic acid derivatives, could be explored. google.com The development of novel chiral catalysts and ligands will be instrumental in achieving high enantiomeric excess.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization. |
| Asymmetric Catalysis | High efficiency, scalability, broad substrate scope. | Development of novel chiral catalysts, optimization of reaction conditions. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Identification of suitable starting materials, development of efficient conversion pathways. |
Elucidation of Undiscovered Biological Roles and Pathways
Given its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, this compound holds considerable potential for neurological applications. nih.gov Future research should aim to elucidate its biological roles and the pathways through which it exerts its effects.
A primary area of investigation will be its interaction with GABA receptors . It is plausible that this compound could act as a GABA agonist, antagonist, or modulator, thereby influencing neuronal activity. wikipedia.org Such interactions could have therapeutic implications for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. nih.govnumberanalytics.com
Beyond its potential as a GABA analog, this compound may participate in other metabolic pathways. Non-proteinogenic amino acids are increasingly recognized for their diverse biological activities. diabetesjournals.orgutmb.edu Investigating the metabolic fate of this compound could reveal novel biological functions. For instance, it may be a substrate or inhibitor for various enzymes, or it could be a precursor for the biosynthesis of other bioactive molecules.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling and in silico techniques offer a powerful toolkit for accelerating research into this compound. researchgate.net These methods can provide valuable insights into its physicochemical properties, biological activity, and potential interactions with biomolecules, thereby guiding experimental studies.
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various protein targets, including GABA receptors and other enzymes. mdpi.com This can help in identifying potential biological targets and in the rational design of more potent and selective analogs.
Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and to understand the energetic basis of its interactions. nih.gov These studies can provide a detailed picture of the structure-activity relationship and can aid in the interpretation of experimental data. Furthermore, in silico tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound, which is crucial for its development as a therapeutic agent. exeterlaboratory.com
| Computational Method | Application | Potential Insights |
| Molecular Docking | Prediction of ligand-protein interactions. | Identification of potential biological targets, prediction of binding affinity. |
| Molecular Dynamics | Simulation of molecular motion over time. | Understanding of conformational changes, stability of ligand-protein complexes. |
| Quantum Mechanics | Calculation of electronic structure. | Determination of molecular properties, reaction mechanisms. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early assessment of drug-likeness, identification of potential liabilities. |
Integration into Systems Biology and Metabolomics Research
The integration of this compound into the broader frameworks of systems biology and metabolomics will be crucial for a comprehensive understanding of its biological significance. cambridge.orgnumberanalytics.com These approaches allow for the study of complex biological systems in a holistic manner, moving beyond the traditional one-molecule, one-target paradigm.
Metabolomic profiling can be used to investigate the impact of this compound on the global metabolic landscape of cells or organisms. nih.govcreative-proteomics.com By analyzing the changes in the levels of various metabolites upon administration of the compound, it may be possible to identify the metabolic pathways that are perturbed and to gain insights into its mechanism of action. nih.gov
Furthermore, by integrating metabolomic data with other 'omics' data, such as transcriptomics and proteomics, a more complete picture of the biological effects of this compound can be constructed. nih.gov This systems biology approach can help in the identification of novel biomarkers for its activity and in the elucidation of complex biological networks that are modulated by this compound. nih.gov
Q & A
Q. What are the key synthetic routes for (4R)-4-Amino-5-hydroxypentanoic acid, and how is stereochemical purity ensured?
The synthesis typically begins with chiral precursors, such as (R)-3-hydroxybutanoic acid derivatives, followed by protection of functional groups (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions. Amination steps involve nucleophilic substitution or enzymatic catalysis to introduce the amino group. For example, in related compounds like (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, hydroxyl groups are activated via mesylation or tosylation before substitution with ammonia or protected amines . Stereochemical purity is validated using chiral HPLC or X-ray crystallography, as demonstrated in structural studies of analogous compounds where hydrogen-bonding networks and crystal packing confirm absolute configurations .
Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for detecting and quantifying this compound in biological samples. For instance, in pharmacokinetic studies, metabolite M-16 of avanafil was identified via MS/MS fragments (e.g., m/z 133 corresponding to the "4-amino-5-hydroxypentanoic acid" moiety) in rat plasma and brain tissues . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural elucidation, while chiral chromatography ensures enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic pathway data involving this compound as a metabolite?
Contradictions in metabolic data often arise from species-specific enzyme activity or sample preparation artifacts. To address this:
- Isotopic labeling : Use C- or N-labeled precursors to track metabolic incorporation pathways.
- In vitro vs. in vivo models : Compare hepatic microsome assays with whole-animal studies to identify interspecies differences in cytochrome P450 activity.
- Knockout models : Genetically modified organisms lacking specific enzymes (e.g., amidases or hydroxylases) can clarify metabolic dependencies .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization requires:
- Protecting group selection : Boc groups are preferred for amine protection due to their stability under acidic conditions and ease of removal .
- Catalyst screening : Asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) or organocatalysts can enhance enantioselectivity.
- Reaction monitoring : Real-time FTIR or inline NMR detects intermediates, enabling precise control of reaction progression .
Q. How does the stereochemistry of this compound influence its biological interactions compared to its enantiomers?
The (4R) configuration determines binding affinity to enzymes like glycosidases or proteases. For example, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride shows distinct inhibition of glucose-processing enzymes compared to its (3S,4S) enantiomer, as confirmed by kinetic assays and molecular docking studies . Conformational analysis via X-ray crystallography reveals that non-planar arrangements (e.g., envelope conformations) in stereoisomers alter hydrogen-bonding patterns, affecting substrate recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
